![molecular formula C20H26N2O5 B1505439 Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)-1H-indole-2-carboxylate CAS No. 287389-12-2](/img/structure/B1505439.png)
Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)-1H-indole-2-carboxylate
Overview
Description
“Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)-1H-indole-2-carboxylate” is a chemical compound . It is also known as "Methyl 6-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate" . This compound is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .
Scientific Research Applications
PROTAC Development
This compound is used as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel type of drug that selectively targets proteins for degradation. The rigid linker structure of this compound is crucial for maintaining the correct orientation and distance between the protein of interest and the E3 ligase, which is necessary for the ubiquitination and subsequent degradation of the target protein .
Pharmaceutical Testing
It is also used in pharmaceutical testing as a reference standard to ensure accurate results during drug development processes .
Safety and Hazards
properties
IUPAC Name |
methyl 6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-20(2,3)27-19(24)22-9-7-14(8-10-22)26-15-6-5-13-11-17(18(23)25-4)21-16(13)12-15/h5-6,11-12,14,21H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFVXYAPHXKSHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(C=C2)C=C(N3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705260 | |
Record name | Methyl 6-{[1-(tert-butoxycarbonyl)piperidin-4-yl]oxy}-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)-1H-indole-2-carboxylate | |
CAS RN |
287389-12-2 | |
Record name | Methyl 6-{[1-(tert-butoxycarbonyl)piperidin-4-yl]oxy}-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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